REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-:2].[Na+].[Na+].[C-]#N.[K+].S(=O)(O)O.[CH:14]([CH:16]=O)=O.OS(O)(=O)=O.O1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1>O>[CH3:14][C:16]1[CH:24]=[CH:25][O:26][C:27]=1[CH2:28][C:1]([OH:2])=[O:4] |f:0.1.2,3.4,5.6|
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
3.97 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
glyoxal bisulphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)=O.C(=O)C=O
|
Name
|
compound
|
Quantity
|
12.12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
product
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
then extracted into chloroform (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
the combined organics were extracted with 1N NaOH (200 ml)
|
Type
|
WASH
|
Details
|
The aqueous NaOH was washed with chloroform (150 ml)
|
Type
|
EXTRACTION
|
Details
|
HCl, and extracted with chloroform (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |